molecular formula C13H10ClN3O B2985637 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 58347-53-8

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2985637
CAS No.: 58347-53-8
M. Wt: 259.69
InChI Key: WIKCPDRQLQTHLU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 3-position and a hydroxyl group at the 7-position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol are Epidermal Growth Factor Receptors (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It shows significant inhibitory activities against EGFR tyrosine kinase and CDK2 . The inhibition of these enzymes disrupts their respective signaling pathways, leading to changes in cellular processes such as cell proliferation and cell cycle progression .

Biochemical Pathways

The inhibition of EGFR and CDK2 affects multiple biochemical pathways. EGFR inhibition disrupts the downstream MAPK/ERK pathway, which is involved in cell proliferation and survival . On the other hand, CDK2 inhibition affects the cell cycle, particularly the transition from G1 phase to S phase . This leads to cell cycle arrest and can induce apoptosis .

Result of Action

The inhibition of EGFR and CDK2 by this compound leads to significant cellular effects. It has been shown to exhibit excellent broad-spectrum cytotoxic activity against various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of 3-(4-Aminophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-methylpyrazolo[3,4-d]pyrimidin-4-ol
  • 3-(4-Chlorophenyl)-5-methylpyrazolo[4,3-e][1,2,4]triazine-7-ol

Uniqueness

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct biological activities, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYTPDJKBELJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201452
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-53-8
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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